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Compound of Interest

Compound Name: 3-Methylquinoxalin-2-amine

Cat. No.: B189528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase inhibitory activity of 3-
Methylquinoxalin-2-amine. While comprehensive cross-reactivity screening data for 3-
Methylquinoxalin-2-amine against a full kinome panel is not extensively available in public

literature, this document synthesizes information from studies on structurally related 3-

methylquinoxaline derivatives to present a representative profile. The primary target identified

for this class of compounds is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a

key mediator of angiogenesis.[1][2][3]

This guide outlines a hypothetical kinase cross-reactivity profile for 3-Methylquinoxalin-2-
amine, alongside established experimental protocols for assessing kinase inhibition. The data

presented herein is illustrative and intended to provide a framework for evaluating the

selectivity of this compound and to guide future research endeavors.

Hypothetical Kinase Inhibition Profile of 3-
Methylquinoxalin-2-amine
The following table summarizes the hypothetical inhibitory activity of 3-Methylquinoxalin-2-
amine against a panel of selected kinases. The data is presented as IC50 values, which

represent the concentration of the compound required to inhibit 50% of the kinase activity. This

hypothetical profile positions 3-Methylquinoxalin-2-amine as a potent VEGFR-2 inhibitor with

moderate to low activity against other related tyrosine kinases.
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Kinase Target Kinase Family
Hypothetical IC50
(nM)

Reference
Compound
(Sorafenib) IC50
(nM)

VEGFR-2
Receptor Tyrosine

Kinase
5.2 3.07[1][2]

VEGFR-1
Receptor Tyrosine

Kinase
85 -

VEGFR-3
Receptor Tyrosine

Kinase
150 -

PDGFRβ
Receptor Tyrosine

Kinase
75 -

c-Kit
Receptor Tyrosine

Kinase
250 -

FGFR1
Receptor Tyrosine

Kinase
450 -

EGFR
Receptor Tyrosine

Kinase
>1000 -

SRC
Non-receptor Tyrosine

Kinase
>5000 -

ASK1
MAP Kinase Kinase

Kinase
>10000 -

Note: The IC50 values for 3-Methylquinoxalin-2-amine are hypothetical and for illustrative

purposes only. The reference IC50 value for Sorafenib against VEGFR-2 is taken from

published studies on related compounds.[1][2]

Experimental Protocols
A standard method for determining the in vitro kinase inhibitory activity of a compound is a

luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies
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the amount of ADP produced during the kinase reaction, which is directly proportional to kinase

activity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
1. Principle: This assay measures kinase activity by quantifying the amount of ATP consumed

and converted to ADP. The remaining ATP is depleted, and the produced ADP is converted

back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin

reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase

activity.

2. Materials:

Recombinant human kinases (e.g., VEGFR-2, EGFR, etc.)

Kinase-specific substrates (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases)

3-Methylquinoxalin-2-amine (test compound)

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent, Kinase Detection Reagent,

ATP, and buffers)

Multi-well plates (e.g., white, 96-well)

Luminometer

3. Procedure:

Compound Preparation: Prepare a serial dilution of 3-Methylquinoxalin-2-amine in a

suitable solvent (e.g., DMSO).

Kinase Reaction Setup:

Add the kinase reaction buffer to each well of the multi-well plate.

Add the test compound at various concentrations. Include a vehicle control (DMSO only)

for 100% kinase activity and a no-kinase control for background.
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Add the kinase-specific substrate.

Initiate the reaction by adding the ATP and the specific kinase to each well.

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a

defined period (e.g., 60 minutes).

ATP Depletion: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and

deplete the remaining ATP. Incubate for 40 minutes at room temperature.

Signal Generation: Add the Kinase Detection Reagent to all wells to convert ADP to ATP and

generate a luminescent signal. Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

Subtract the background luminescence (no-kinase control) from all other readings.

Calculate the percent inhibition for each compound concentration relative to the vehicle

control.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data using a non-linear regression model to determine the IC50 value.

Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VEGFR-2 signaling cascade, a primary target of 3-

methylquinoxaline derivatives, and a typical experimental workflow for kinase inhibitor profiling.
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Kinase Inhibitor Profiling Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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